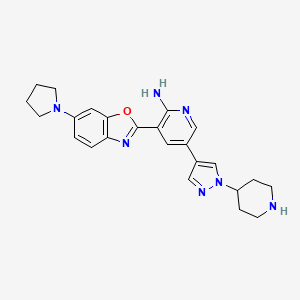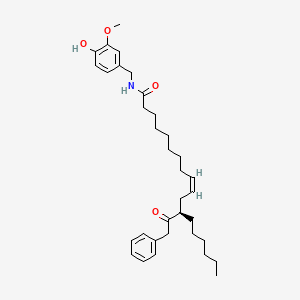
5-(1-Piperidin-4-ylpyrazol-4-yl)-3-(6-pyrrolidin-1-yl-1,3-benzoxazol-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID24210504C1o” is a small molecular drug known for its unique chemical structure and significant biological activities.
Vorbereitungsmethoden
The synthetic routes for “PMID24210504C1o” involve several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of malic acid with alcohol or sulfate ester, followed by a reaction with haloethane to obtain an intermediate compound. This intermediate is then reacted with a halogenating reagent to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
“PMID24210504C1o” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating reagents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .
Wissenschaftliche Forschungsanwendungen
“PMID24210504C1o” has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methods. In biology, it is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases. In medicine, it is investigated for its pharmacological properties and potential use in drug development. In industry, it is used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of “PMID24210504C1o” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
“PMID24210504C1o” is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include GTPL8143 and BDBM50444090, which share some structural similarities but differ in their specific functional groups and biological effects . The uniqueness of “PMID24210504C1o” lies in its distinct combination of chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C24H27N7O |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
5-(1-piperidin-4-ylpyrazol-4-yl)-3-(6-pyrrolidin-1-yl-1,3-benzoxazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C24H27N7O/c25-23-20(24-29-21-4-3-19(12-22(21)32-24)30-9-1-2-10-30)11-16(13-27-23)17-14-28-31(15-17)18-5-7-26-8-6-18/h3-4,11-15,18,26H,1-2,5-10H2,(H2,25,27) |
InChI-Schlüssel |
MWVKLRSIDOXBSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(O3)C4=C(N=CC(=C4)C5=CN(N=C5)C6CCNCC6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)


![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid](/img/structure/B10771702.png)

![4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)
![N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B10771721.png)
![3-[2-[2-Benzyl-6-(3-hydroxy-4-methoxypyrrolidin-1-yl)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771725.png)
![tert-butyl 3-[5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]oxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771727.png)
![(3R,5R)-7-[5-(3-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-3-propan-2-ylpyrrolo[2,3-c]quinolin-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10771730.png)
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10771731.png)
